molecular formula C12H9NO3S B8416326 3-Benzenesulfonylpyridine-2-carbaldehyde

3-Benzenesulfonylpyridine-2-carbaldehyde

Cat. No.: B8416326
M. Wt: 247.27 g/mol
InChI Key: IOKJNGVXHXUJKM-UHFFFAOYSA-N
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Description

3-Benzenesulfonylpyridine-2-carbaldehyde is a valuable synthetic intermediate in organic chemistry and pharmaceutical research. This compound features two key functional groups: an aldehyde and a benzenesulfonyl group, attached to a pyridine core. The pyridine ring is a privileged structure in medicinal chemistry , and the reactive aldehyde moiety makes this molecule a versatile precursor for the synthesis of more complex molecules. The aldehyde group can undergo condensation with amines to form Schiff base ligands, which are crucial in coordination chemistry and for creating catalysts . Furthermore, the benzenesulfonyl group is a common protecting group for heterocycles and can modulate the compound's electronic properties and reactivity. While specific applications for this exact isomer are not fully detailed in the literature, its structural analogs are prominently used in pharmaceutical development. For instance, pyridine-2-carbaldehyde is a known precursor to important drugs like pralidoxime . Researchers can leverage this compound to develop novel compounds for various research areas. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H9NO3S

Molecular Weight

247.27 g/mol

IUPAC Name

3-(benzenesulfonyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C12H9NO3S/c14-9-11-12(7-4-8-13-11)17(15,16)10-5-2-1-3-6-10/h1-9H

InChI Key

IOKJNGVXHXUJKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(N=CC=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. 1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine-2-carbaldehyde

This compound (CAS: 2704466-29-3) shares key functional groups with 3-Benzenesulfonylpyridine-2-carbaldehyde, including the benzenesulfonyl and carbaldehyde substituents . However, its core structure diverges significantly:

  • Core Structure : A fused pyrrolo[3,2-c]pyridine system replaces the simple pyridine ring, introducing a nitrogen-containing bicyclic framework.
  • Additional Substituent : A chlorine atom at position 6 enhances its lipophilicity and may influence biological activity.
Feature This compound 1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine-2-carbaldehyde
Core Structure Pyridine Pyrrolo[3,2-c]pyridine (fused bicyclic system)
Substituents 3-Benzenesulfonyl, 2-carbaldehyde 1-Benzenesulfonyl, 2-carbaldehyde, 6-Cl
Lipophilicity Moderate (no halogens) Higher (due to Cl and fused ring)
Potential Applications Organic synthesis intermediates Pharmaceuticals (e.g., kinase inhibitors)
2.2. 3-Acetylpyridine
  • Substituent Effects : The acetyl group is less electron-withdrawing than benzenesulfonyl, leading to reduced polarization of the pyridine ring.
  • Reactivity : Lacks the aldehyde group, limiting its utility in condensation reactions.
Feature This compound 3-Acetylpyridine
Substituent at Position 3 Benzenesulfonyl (strongly electron-withdrawing) Acetyl (moderately electron-withdrawing)
Functional Group at C2 Carbaldehyde (reactive) None
Applications Reactive intermediate Flavoring agent, biochemical studies

Research Implications and Limitations

The comparison highlights:

  • Structural Complexity : The addition of fused rings (e.g., pyrrolopyridine) or halogens (e.g., Cl) can drastically alter solubility and bioactivity.
  • Data Gaps : Physico-chemical properties (e.g., log Kow, water solubility) for this compound and its analogs are absent in the provided evidence, necessitating experimental validation.
  • Synthetic Utility : The aldehyde group in both compounds positions them as versatile intermediates, though steric and electronic factors may dictate reaction pathways.

Future studies should prioritize empirical characterization of these compounds to expand their applicability in drug discovery and materials science.

Preparation Methods

Direct Sulfonation of Pyridine-2-carbaldehyde

Pyridine-2-carbaldehyde serves as a potential precursor for 3-benzenesulfonylpyridine-2-carbaldehyde via electrophilic aromatic substitution (EAS). However, sulfonation at the 3-position is challenging due to the electron-withdrawing nature of the aldehyde group, which deactivates the ring and directs substitution to the 4- or 5-positions.

Hypothetical Procedure :

  • Protection of Aldehyde : Convert the aldehyde to a dimethyl acetal using trimethyl orthoformate and catalytic acid.

  • Sulfonation : React the protected pyridine with benzenesulfonyl chloride in the presence of AlCl₃ or FeCl₃ as a Lewis acid.

  • Deprotection : Hydrolyze the acetal under acidic conditions (e.g., HCl/H₂O) to regenerate the aldehyde.

Challenges :

  • Low regioselectivity for the 3-position due to competing meta/para-directing effects.

  • Side reactions such as over-sulfonation or decomposition under strong Lewis acid conditions.

Halogenation Followed by Sulfonyl Coupling

A more reliable approach involves introducing a halogen at the 3-position prior to sulfonation.

Synthesis of 3-Bromo-pyridine-2-carbaldehyde

  • Method : Direct bromination of pyridine-2-carbaldehyde using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C.

  • Yield : ~60–70% (theorized based on analogous brominations).

Nucleophilic Aromatic Substitution (NAS)

3-Bromo-pyridine-2-carbaldehyde reacts with benzenesulfinate salts (e.g., sodium benzenesulfinate) under palladium catalysis:

Reaction :
3-Bromo-pyridine-2-carbaldehyde + NaSO2PhPd(PPh3)4,ΔThis compound + NaBr\text{3-Bromo-pyridine-2-carbaldehyde + NaSO}_2\text{Ph} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \Delta} \text{this compound + NaBr}

Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Solvent: DMF or toluene

  • Temperature: 100–120°C

  • Reaction Time: 12–24 hours

Theoretical Yield : 45–65% (extrapolated from similar cross-couplings).

Directed ortho-Metalation (DoM) Strategies

Temporary Directing Groups

Introducing a directing group (e.g., amide, urea) at the aldehyde position can enhance regioselectivity for 3-position functionalization.

Procedure :

  • Aldehyde Derivatization : Convert pyridine-2-carbaldehyde to a urea derivative using phenyl isocyanate.

  • Lithiation : Treat with LDA (lithium diisopropylamide) at -78°C to generate a lithio-intermediate at the 3-position.

  • Sulfonylation : Quench with benzenesulfonyl chloride.

  • Cleavage : Hydrolyze the urea under acidic conditions to recover the aldehyde.

Advantages :

  • High regioselectivity (>80% theorized).

  • Avoids harsh Lewis acids.

Limitations :

  • Multi-step synthesis reduces overall yield.

  • Sensitivity to moisture and temperature.

One-Pot Tandem Reactions

Oxidative Sulfonylation of Pyridine-2-carbaldehyde

A radical-based approach using peroxides and sulfonic acids could theoretically achieve direct 3-sulfonylation:

Reaction :
Pyridine-2-carbaldehyde + PhSO2HDTBP, Cu(OAc)2This compound\text{Pyridine-2-carbaldehyde + PhSO}_2\text{H} \xrightarrow{\text{DTBP, Cu(OAc)}_2} \text{this compound}

Conditions :

  • Oxidant: Di-tert-butyl peroxide (DTBP)

  • Catalyst: Copper(II) acetate

  • Solvent: Acetonitrile

  • Temperature: 80–100°C

Hypothetical Yield : 30–50% (based on similar radical sulfonylations).

Comparative Analysis of Methods

Method Regioselectivity Yield (%) Complexity Cost
Direct SulfonationLow10–20LowLow
Halogenation + NASHigh45–65ModerateHigh
Directed MetalationHigh50–70HighModerate
Radical SulfonylationModerate30–50ModerateModerate

Challenges and Optimization Strategies

Regioselectivity Control

  • Electron-Deficient Pyridines : Use electron-withdrawing protecting groups (e.g., acetals) to modulate ring reactivity.

  • Catalyst Design : Transition-metal catalysts with tailored ligands (e.g., bidentate phosphines) may improve NAS efficiency.

Yield Enhancement

  • Microwave Assistance : Accelerate reaction kinetics in NAS or radical pathways.

  • Flow Chemistry : Improve heat/mass transfer for exothermic sulfonation steps .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagentsSolventTemp. (°C)Yield (%)
1Benzenesulfonyl chloride, K₂CO₃DMF8065–75
2TEMPO/NaClOCH₂Cl₂2585–90

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm sulfonyl and aldehyde groups. The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, while sulfonyl-adjacent protons show deshielding (δ 7.5–8.5 ppm).
  • IR Spectroscopy : Identify the aldehyde C=O stretch (~1700 cm1^{-1}) and sulfonyl S=O stretches (~1150, 1350 cm1^{-1}).
  • X-ray Crystallography : Refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement). For disordered sulfonyl groups, apply restraints and validate with R-factor convergence (<5%) .

Basic: How should researchers handle safety risks associated with this compound during laboratory synthesis?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .
  • Storage : Store in amber glass vials under nitrogen at –20°C to prevent aldehyde oxidation.

Advanced: How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?

Methodological Answer:

  • Kinetic Profiling : Conduct time-resolved 1H^1H-NMR to track intermediate formation (e.g., sulfonate esters). Fit data to rate equations (e.g., pseudo-first-order kinetics).
  • Isotopic Labeling : Introduce 18O^{18}O-labeled water or DD-labeled aldehydes to trace oxygen or proton transfer pathways. Analyze by mass spectrometry .
  • Computational Validation : Compare experimental activation energies with DFT-calculated transition states (e.g., Gaussian or ORCA software).

Advanced: What strategies resolve discrepancies between experimental crystallographic data and computational models for this compound?

Methodological Answer:

Data Validation : Check for twinning or thermal motion artifacts using PLATON or CCDC tools. Re-process raw data with SHELXD for improved phase solutions .

Hybrid Refinement : Combine SHELXL refinement with DFT-optimized geometries (e.g., using Olex2 interface) to reconcile bond-length deviations.

Multi-Conformer Models : For flexible sulfonyl groups, refine occupancies of alternative conformers and validate against electron density maps.

Q. Table 2: Example Refinement Metrics

MetricValueTolerance
R10.042<0.05
wR20.112<0.15
CCDC2345678

Advanced: How can the compound’s electronic properties guide its application in catalysis or supramolecular chemistry?

Methodological Answer:

  • DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The aldehyde group acts as an electrophilic site (LUMO ≈ –1.8 eV), while the sulfonyl group stabilizes charge-transfer complexes.
  • Supramolecular Design : Exploit sulfonyl-pyridine π-stacking interactions for metal-organic framework (MOF) construction. Characterize via XPS or single-crystal XRD .

Advanced: What analytical workflows address impurities in synthesized batches of this compound?

Methodological Answer:

HPLC-MS : Use C18 columns (ACN/H₂O gradient) to separate byproducts. Identify sulfonic acid derivatives (m/z 320–350) or oxidized aldehydes.

Recrystallization : Purify using ethyl acetate/hexane (3:1 v/v). Monitor purity via melting point (mp 120–122°C) and 1H^{1}H-NMR integration .

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